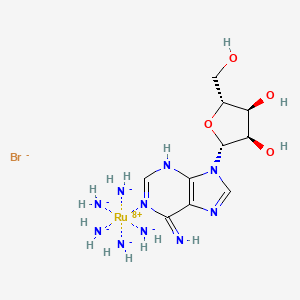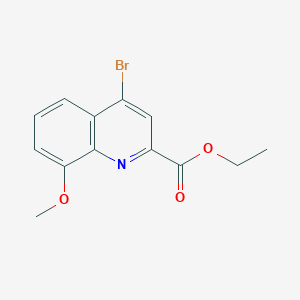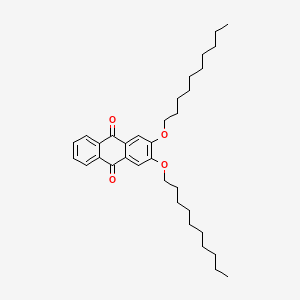
2,3-Bis(decyloxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(decyloxy)anthracene-9,10-dione is an anthracene derivative characterized by the presence of two decyloxy groups at the 2 and 3 positions and a quinone structure at the 9 and 10 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(decyloxy)anthracene-9,10-dione typically involves the alkylation of anthraquinone derivatives. One common method is the Friedel-Crafts alkylation, where anthraquinone is reacted with decyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis(decyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(decyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,3-Bis(decyloxy)anthracene-9,10-dione is primarily related to its ability to interact with biological molecules and electronic systems. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. In electronic applications, its conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices .
Vergleich Mit ähnlichen Verbindungen
9,10-Bis(phenylethynyl)anthracene: Known for its blue emission properties and used in OLEDs.
2,3,6,7-Tetrakis(decyloxy)anthracene: Exhibits similar photophysical properties but with enhanced solubility.
9,10-Diphenylanthracene: Commonly used in triplet-triplet annihilation upconversion systems.
Uniqueness: 2,3-Bis(decyloxy)anthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique photophysical properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring high-performance materials with specific electronic properties .
Eigenschaften
CAS-Nummer |
140844-73-1 |
|---|---|
Molekularformel |
C34H48O4 |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
2,3-didecoxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H48O4/c1-3-5-7-9-11-13-15-19-23-37-31-25-29-30(34(36)28-22-18-17-21-27(28)33(29)35)26-32(31)38-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-26H,3-16,19-20,23-24H2,1-2H3 |
InChI-Schlüssel |
BJMPORLYEDMMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)
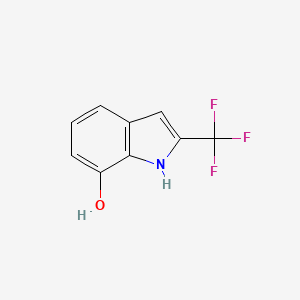


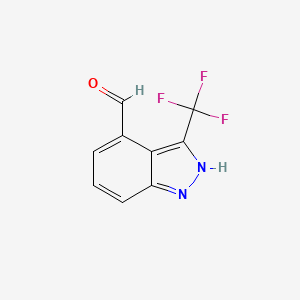
![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

